tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-10-12(17-13(16-11)22-5)18-6-8-19(9-7-18)14(20)21-15(2,3)4/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIMERMMXXYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Cyclocondensation
The pyrimidine scaffold is often constructed using cyclocondensation reactions between β-diketones or β-keto esters with thiourea derivatives. For example, 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol can be synthesized by reacting acetylacetone with methylthiourea under acidic conditions. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine , a key intermediate for piperazine coupling.
Reaction Conditions:
Functionalization of Preformed Pyrimidine Cores
Commercial availability of halogenated pyrimidines (e.g., 4,6-dichloro-2-(methylsulfanyl)pyrimidine) enables direct functionalization. Selective methylation at position 6 is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃):
Optimization Notes:
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Solvent: Dimethylformamide (DMF) or acetonitrile enhances reactivity.
-
Temperature: 60–70°C, 4–6 hours
Piperazine Coupling and Protection
Nucleophilic Aromatic Substitution (SNAr)
The tert-butyl-protected piperazine undergoes SNAr with 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine. This reaction is facilitated by polar aprotic solvents and mild bases:
Key Parameters:
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Base: N,N-Diisopropylethylamine (DIEA, 2.0 eq)
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Solvent: DMF or dimethylacetamide (DMAc)
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Temperature: 90–100°C, 12–18 hours
Challenges:
Alternative Coupling via Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a complementary route, particularly for electron-deficient pyrimidines. This method avoids harsh conditions and improves yields for sensitive substrates:
Conditions:
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Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cesium carbonate (Cs₂CO₃, 2.5 eq)
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Solvent: 1,4-Dioxane, 100°C, 24 hours
Protective Group Considerations
Boc Protection-Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group is introduced early to prevent undesired side reactions during piperazine coupling. Deprotection is unnecessary for the target compound but may be required in downstream syntheses:
Industrial-Scale Optimization
Solvent and Catalytic System Selection
Large-scale production prioritizes cost-effectiveness and safety. Ethanol-water mixtures replace DMF/DMAc to reduce toxicity. Heterogeneous catalysts like Amberlyst-15 improve recyclability:
Case Study (Patent CN103420940B):
Purification and Crystallization
Final purification employs solvent antisolvent crystallization. Heptane or ethyl acetate/hexane mixtures precipitate high-purity product:
Typical Procedure:
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Concentrate reaction mixture under reduced pressure.
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Dissolve residue in warm ethyl acetate (50–60°C).
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Add hexane (3 volumes) dropwise under stirring.
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Filter and dry crystals at 40°C under vacuum.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activity, including anti-inflammatory, antiviral, and anticancer properties. Specifically, the methylthio group in the pyrimidine ring enhances the bioactivity of the compound, making it a candidate for further pharmacological studies.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar pyrimidine derivatives. The researchers found that modifications at the 6-position of the pyrimidine ring significantly increased cytotoxicity against various cancer cell lines. The presence of the tert-butyl group also contributed to enhanced solubility and bioavailability, which are critical factors in drug development .
Agricultural Applications
Insecticidal Properties
Recent studies have highlighted the insecticidal properties of compounds similar to tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate. For instance, a derivative was shown to exhibit potent activity against agricultural pests, providing an environmentally friendly alternative to traditional pesticides. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
Case Study: Field Trials
Field trials conducted with a related compound demonstrated a significant reduction in pest populations when applied at recommended dosages. The results indicated not only effectiveness but also a low toxicity profile for non-target organisms, suggesting potential for safe agricultural use .
Biochemical Research
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Research has indicated that piperazine derivatives can act as enzyme inhibitors, which is crucial for developing drugs targeting specific biochemical pathways.
Case Study: Enzyme Interaction
A detailed enzymatic study revealed that similar piperazine derivatives inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to applications in treating bacterial infections and cancer therapies where DHFR plays a pivotal role .
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substitutions at Position 6
- Chloro vs. Methyl :
- tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 932046-78-1):
- Replaces the 6-methyl group with chlorine, increasing molecular weight (344.86 vs. ~310.42 for the target compound) and lipophilicity (Cl has higher electronegativity). This substitution may enhance electrophilicity, influencing reactivity in cross-coupling reactions .
- Key Difference : Chloro substituents often improve metabolic stability but may reduce solubility compared to methyl groups .
Substitutions at Position 2
- Trifluoromethylquinoline vs. Methylsulfanyl Pyrimidine: tert-Butyl 2-(hydroxymethyl)-4-[6-methyl-2-(trifluoromethyl)quinolin-4-yl]piperazine-1-carboxylate ():
- Replaces the pyrimidine core with a quinoline ring bearing a trifluoromethyl group.
- Key Difference: Quinoline derivatives exhibit distinct electronic properties due to aromatic nitrogen, altering π-π stacking interactions compared to pyrimidines .
Variations in the Piperazine Substituents
- Sulfonamide vs. Boc Protection :
- Replaces the pyrimidine-piperazine linkage with a sulfonamide group. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1):
- Incorporates a piperidine ring fused to piperazine, altering conformational flexibility. This may impact interactions with deep binding pockets in enzymes .
Heterocyclic Appendages
- Isoxazole and Triazole Derivatives :
- Attaches an isoxazole ring via a thioether linker. Reported melting point: 120–122°C; yield: 55% . tert-Butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5e, ):
- Uses a triazole ring with dichlorophenyl substituents. Chlorine atoms increase molecular weight (MW ~470) and logP, favoring blood-brain barrier penetration but risking toxicity .
Key Trends :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase stability but reduce solubility.
- Boc Protection : Improves synthetic handling but adds ~100 Da to molecular weight.
- Thioether Linkers : Enhance flexibility and resistance to hydrolysis compared to ethers .
Biological Activity
tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate (CAS No. 1353985-37-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H26N4O3S
- Molecular Weight : 354.47 g/mol
- CAS Number : 1353985-37-1
The compound features a piperazine moiety linked to a pyrimidine ring, which is known to influence its biological properties significantly.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its role in modulating immune responses.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving the modulation of kinase pathways and apoptosis induction. The specific compound under review has demonstrated promising results in preclinical models, particularly against solid tumors.
Case Study Example :
A study evaluated the efficacy of similar pyrimidine-based compounds against breast cancer cell lines, revealing IC50 values in the low micromolar range, suggesting effective cytotoxicity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at different positions on the pyrimidine ring can enhance binding affinity and selectivity for target proteins.
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Methyl group | Increased lipophilicity and cell membrane permeability |
| 4 | Carboxylate | Enhanced interaction with kinase targets |
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
Inhibition Studies
In vitro studies have shown that this compound can inhibit key signaling pathways associated with cancer progression, including the mTOR pathway .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential in modulating immune responses. For example, it has been tested for its ability to enhance T-cell activation in the presence of PD-L1/PD-1 interactions, which are critical in cancer immunotherapy .
Table: Summary of Pharmacological Effects
| Effect | Observation |
|---|---|
| T-cell Activation | Significant enhancement observed |
| Cytotoxicity | IC50 values <10 µM in cancer cells |
| Kinase Inhibition | Effective against multiple kinases |
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Toxicological studies are ongoing to determine any adverse effects associated with prolonged exposure or high doses.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperazine derivatives. Key steps include:
- Coupling Reactions : Use of tert-butyl-protected piperazine with substituted pyrimidine precursors under basic conditions (e.g., triethylamine) .
- Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are introduced to stabilize intermediates, followed by acidic or catalytic removal .
- Purification : Column chromatography (silica gel) or preparative HPLC for isolating intermediates .
- Characterization : NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., methylsulfanyl) .
Table 1 : Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | DCC/DMAP, CH₂Cl₂ | Amide bond formation |
| Boc Protection | Boc₂O, DMAP | Piperazine protection |
| Purification | Hexane:EtOAc (3:1) | Silica-based isolation |
Structural Characterization
Advanced Question: Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., rotamers) or crystal packing effects:
- Variable Temperature NMR : Identify conformational changes by analyzing peak splitting at low temperatures .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) .
- X-ray Crystallography : Resolve absolute configuration and confirm substituent geometry .
- Mass Spectrometry (HRMS) : Validate molecular formula to rule out impurities .
Table 2 : Key Spectroscopic Benchmarks
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.45 (s, Boc), δ 2.5 (s, SCH₃) |
| ¹³C NMR | δ 155.2 (C=O), δ 28.3 (Boc CH₃) |
| IR | 1680 cm⁻¹ (C=O stretch) |
Biological Activity Profiling
Basic Question: Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays targeting kinases or phosphodiesterases .
- Receptor Binding Studies : Competitive displacement assays using radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or HEK293) .
Advanced Question: Q. How can contradictory results between in vitro and in vivo activity be addressed?
- Metabolic Stability Testing : Use liver microsomes or S9 fractions to assess CYP450-mediated degradation .
- Plasma Protein Binding : Equilibrium dialysis to quantify free drug availability .
- Pharmacokinetic Modeling : Compartmental analysis to correlate in vitro IC₅₀ with effective plasma concentrations .
Reaction Mechanism and Substituent Effects
Advanced Question: Q. How does the methylsulfanyl group influence reactivity in cross-coupling reactions?
- Electronic Effects : The sulfur atom donates electron density via resonance, activating the pyrimidine ring for nucleophilic substitution .
- Steric Hindrance : Methylsulfanyl’s bulkiness may slow reactions at the 2-position, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .
- Competitive Pathways : Monitor byproducts (e.g., desulfurized derivatives) via LC-MS to refine reaction conditions .
Table 3 : Substituent Impact on Reactivity
| Substituent | Reaction Rate (Relative) | Common Byproducts |
|---|---|---|
| SCH₃ | 1.0 (reference) | Desulfurized pyrimidine |
| OCH₃ | 1.5 | Methoxylated derivatives |
| Cl | 0.7 | Chlorinated adducts |
Data Contradiction and Reproducibility
Advanced Question: Q. How can low reproducibility in scaled-up synthesis be troubleshooted?
- Solvent Purity : Trace water in THF or DMF can hydrolyze Boc groups; use molecular sieves or anhydrous solvents .
- Temperature Gradients : Employ jacketed reactors for consistent heating/cooling in large batches .
- Catalyst Loading : Optimize Pd or Cu catalyst ratios to prevent metal leaching (e.g., ICP-MS analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
